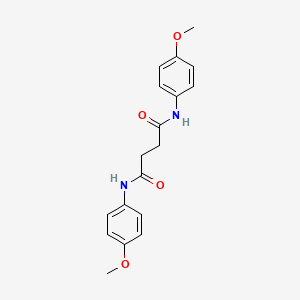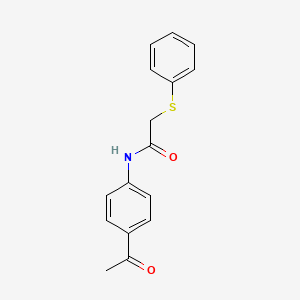![molecular formula C20H39Cl3N2O B15080090 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide](/img/structure/B15080090.png)
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide is a synthetic organic compound with the molecular formula C20H39Cl3N2O It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a tetradecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide typically involves the reaction of tert-butylamine with 2,2,2-trichloroethyl chloride in the presence of a base, followed by the addition of tetradecanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of N-[1-(tert-butylamino)-2,2-dichloroethyl]tetradecanamide.
Reduction: Formation of N-[1-(tert-butylamino)-2-chloroethyl]tetradecanamide.
Substitution: Formation of this compound derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The tetradecanamide chain provides structural stability and influences the compound’s overall bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]dodecanamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
Uniqueness
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide is unique due to its longer tetradecanamide chain, which can influence its physical and chemical properties, such as solubility and stability
Propiedades
Fórmula molecular |
C20H39Cl3N2O |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide |
InChI |
InChI=1S/C20H39Cl3N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(26)24-18(20(21,22)23)25-19(2,3)4/h18,25H,5-16H2,1-4H3,(H,24,26) |
Clave InChI |
DZKDTGRLPNLYGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080029.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B15080036.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B15080043.png)
![N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15080056.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15080063.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15080070.png)

![(5E)-5-(4-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080082.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080085.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B15080109.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B15080114.png)

![N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15080126.png)
